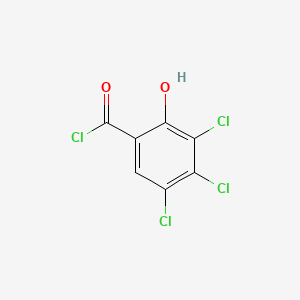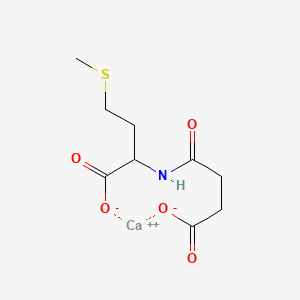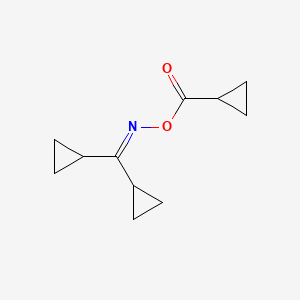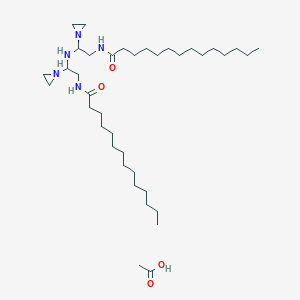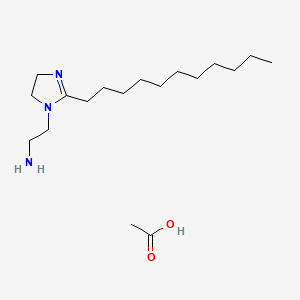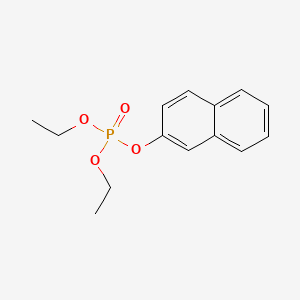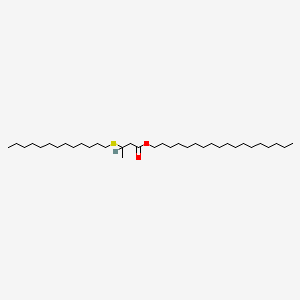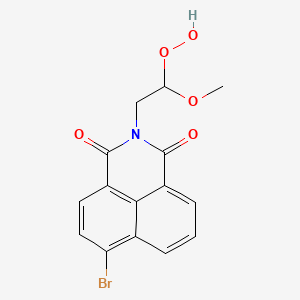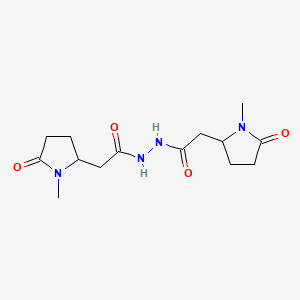
Bis(1-methyl-5-oxopyrrolidine-2-aceto)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1-methyl-5-oxopyrrolidine-2-aceto)hydrazide is a chemical compound with the molecular formula C₁₄H₂₂N₄O₄ and a molecular weight of 310.349 g/mol It is known for its unique structure, which includes two pyrrolidine rings and a hydrazide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-methyl-5-oxopyrrolidine-2-aceto)hydrazide typically involves the reaction of 1-methyl-5-oxo-2-pyrrolidineacetic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures consistent product quality. The final product is typically purified using industrial-scale chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(1-methyl-5-oxopyrrolidine-2-aceto)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides.
Applications De Recherche Scientifique
Bis(1-methyl-5-oxopyrrolidine-2-aceto)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Bis(1-methyl-5-oxopyrrolidine-2-aceto)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with various biological pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-5-oxo-2-pyrrolidineacetic acid: A precursor in the synthesis of Bis(1-methyl-5-oxopyrrolidine-2-aceto)hydrazide.
2-Pyrrolidineacetic acid, 1-methyl-5-oxo-, 2-[2-(1-methyl-5-oxo-2-pyrrolidinyl)acetyl]hydrazide: A structurally related compound with similar properties.
Uniqueness
This compound stands out due to its dual pyrrolidine rings and hydrazide group, which confer unique chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
81700-67-6 |
|---|---|
Formule moléculaire |
C14H22N4O4 |
Poids moléculaire |
310.35 g/mol |
Nom IUPAC |
2-(1-methyl-5-oxopyrrolidin-2-yl)-N'-[2-(1-methyl-5-oxopyrrolidin-2-yl)acetyl]acetohydrazide |
InChI |
InChI=1S/C14H22N4O4/c1-17-9(3-5-13(17)21)7-11(19)15-16-12(20)8-10-4-6-14(22)18(10)2/h9-10H,3-8H2,1-2H3,(H,15,19)(H,16,20) |
Clé InChI |
KJIDTOTZIZMKSH-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CCC1=O)CC(=O)NNC(=O)CC2CCC(=O)N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


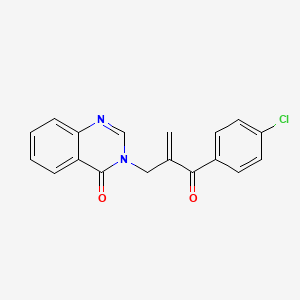
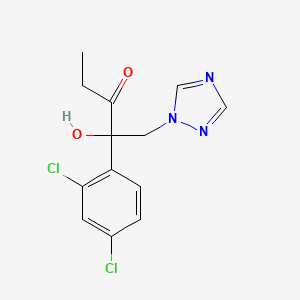
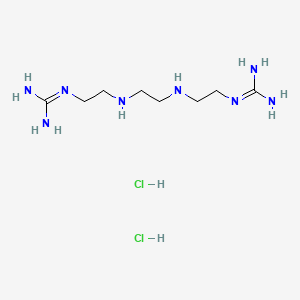
![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)

